molecular formula C10H8I2O4 B14547422 Bis(iodomethyl) benzene-1,4-dicarboxylate CAS No. 62153-89-3

Bis(iodomethyl) benzene-1,4-dicarboxylate

Cat. No.: B14547422
CAS No.: 62153-89-3
M. Wt: 445.98 g/mol
InChI Key: MTJSMPHWHIJRKP-UHFFFAOYSA-N
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Description

Bis(iodomethyl) benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two iodomethyl groups and two carboxylate groups at the 1,4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(iodomethyl) benzene-1,4-dicarboxylate typically involves the metathesis reaction of bis(bromomethyl) benzene-1,4-dicarboxylate with sodium iodide. The reaction is carried out in an appropriate solvent, such as acetone or acetonitrile, under reflux conditions. The reaction proceeds as follows:

  • Dissolve bis(bromomethyl) benzene-1,4-dicarboxylate in acetone.
  • Add an excess of sodium iodide to the solution.
  • Reflux the mixture for several hours.
  • Filter the reaction mixture to remove any insoluble by-products.
  • Evaporate the solvent to obtain the crude product.
  • Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Bis(iodomethyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The compound can be oxidized to form bis(carboxymethyl) benzene-1,4-dicarboxylate.

    Reduction: The carboxylate groups can be reduced to form bis(iodomethyl) benzene-1,4-dimethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, amines, or thiols in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Bis(hydroxymethyl) benzene-1,4-dicarboxylate, bis(aminomethyl) benzene-1,4-dicarboxylate, or bis(thiomethyl) benzene-1,4-dicarboxylate.

    Oxidation: Bis(carboxymethyl) benzene-1,4-dicarboxylate.

    Reduction: Bis(iodomethyl) benzene-1,4-dimethanol.

Scientific Research Applications

Chemistry: Bis(iodomethyl) benzene-1,4-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polycyclic aromatic compounds and polymers.

Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions and to stabilize protein structures.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of bis(iodomethyl) benzene-1,4-dicarboxylate involves its ability to undergo nucleophilic substitution reactions. The iodomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring and form new covalent bonds. This reactivity is exploited in various synthetic and biological applications to modify and stabilize molecular structures.

Comparison with Similar Compounds

    1,2-Bis(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1,2-positions.

    1,3-Bis(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1,3-positions.

    Bis(bromomethyl) benzene-1,4-dicarboxylate: Precursor for the synthesis of bis(iodomethyl) benzene-1,4-dicarboxylate.

Uniqueness: this compound is unique due to the presence of both iodomethyl and carboxylate groups at the 1,4-positions of the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

62153-89-3

Molecular Formula

C10H8I2O4

Molecular Weight

445.98 g/mol

IUPAC Name

bis(iodomethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8I2O4/c11-5-15-9(13)7-1-2-8(4-3-7)10(14)16-6-12/h1-4H,5-6H2

InChI Key

MTJSMPHWHIJRKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCI)C(=O)OCI

Origin of Product

United States

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